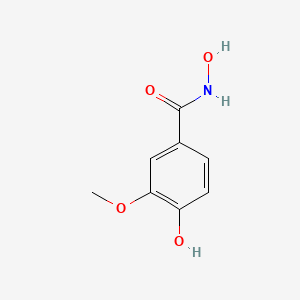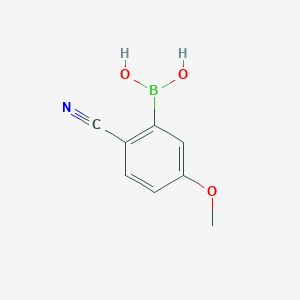
(2-Cyano-5-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyano-5-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group at the second position and a methoxy group at the fifth position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (2-Cyano-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or specific catalysts.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Protodeboronation: Acidic conditions or specific catalysts such as copper salts.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Protodeboronation: Formation of the corresponding aryl compound.
Scientific Research Applications
(2-Cyano-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyano-5-methoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired product . The cyano and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
- (2-Methoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
- (3-Fluoro-5-methoxycarbonylphenyl)boronic acid
Comparison: (2-Cyano-5-methoxyphenyl)boronic acid is unique due to the presence of both cyano and methoxy groups on the phenyl ring. These substituents can significantly influence the electronic properties and reactivity of the compound compared to other boronic acids. For example, the cyano group is an electron-withdrawing group, which can enhance the reactivity of the boronic acid in certain reactions, while the methoxy group is an electron-donating group, which can stabilize intermediates and transition states .
Properties
Molecular Formula |
C8H8BNO3 |
|---|---|
Molecular Weight |
176.97 g/mol |
IUPAC Name |
(2-cyano-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H8BNO3/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-4,11-12H,1H3 |
InChI Key |
MCEMWCPYTYVVKF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrido[2,1-a]isoquinoline](/img/structure/B11912102.png)
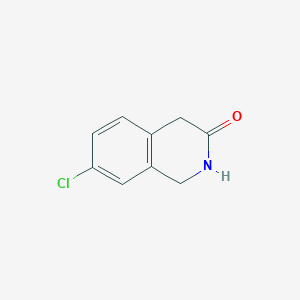

![3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912119.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912120.png)

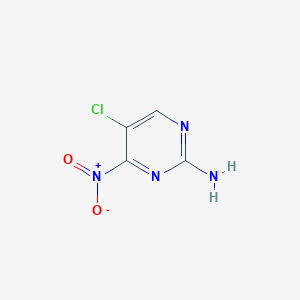
![cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)
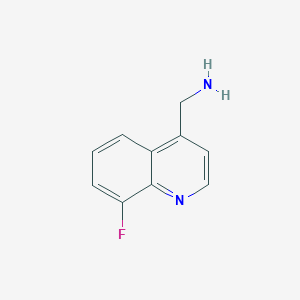
![Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B11912163.png)

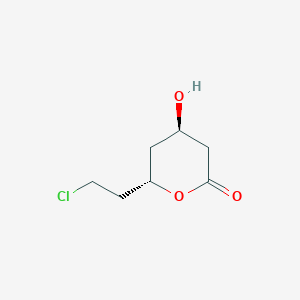
![2-Methyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B11912170.png)
